2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Structural and Molecular Studies
- Structural studies of related compounds demonstrate the utility of 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid in understanding molecular interactions and formations. For example, Fazil et al. (2012) analyzed a related compound, revealing the formation of a supramolecular chain network and thermal stability, which can be relevant to the analysis of 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid as well (Fazil, Ravindran, Devi, & Bijili, 2012).
Antimicrobial Activities
- Synthesized compounds similar to 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid have shown potential antimicrobial activities. Gein et al. (2020) synthesized derivatives and evaluated their antimicrobial efficacy, suggesting potential applications in microbial inhibition and control (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Metabolism Studies
- Studies on the metabolism of similar compounds in organisms provide insights into the metabolic pathways and potential applications of 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid. Brady and Arthur (1961) explored the metabolism of a related phosphorothioate compound in white rats, which could guide research on the metabolic behavior of 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid in biological systems (Brady & Arthur, 1961).
Synthesis and Biological Activity
- Research on the synthesis of related compounds and their biological activities provides a foundation for understanding how 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid might be synthesized and utilized in biological contexts. Oliveira et al. (2018) synthesized a novel compound and evaluated its effects on genetic integrity and cell death potential, indicating a similar approach could be applied to 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid (Oliveira, Santos, Pesarini, de Oliveira, Berno, de Araújo, da Silveira, Nascimento, Antoniolli-Silva, Monreal, Beatriz, de Lima, & Gomes, 2018).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. This could include potential applications, modifications to improve the compound’s properties, or further studies to better understand its properties or mechanism of action.
Please note that not all compounds will have information available in all of these categories, especially if they are not well-studied. For a specific compound, it’s best to consult the primary scientific literature or reliable databases. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2,2-dimethyl-4-(2-methylsulfanylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-10(14)9-6-4-5-7-11(9)17-3/h4-7H,8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSFWBBSCURZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1SC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid |
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